Chmfl-bmx-078

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CHMFL-BMX-078 是一种高效且选择性的 II 型不可逆 BMX 激酶抑制剂。它的 IC50 值为 11 nM,使其成为激酶抑制领域的重要化合物。

准备方法

CHMFL-BMX-078 的合成涉及多个步骤,包括与 BMX DFG-out 非活性构象中的半胱氨酸 496 残基形成共价键 。具体的合成路线和反应条件属于专有信息,未公开披露。 已知该化合物是通过一系列化学反应制备的,以确保其高效性和选择性 。this compound 的工业生产方法也不普遍,因为该化合物主要用于研究目的。

化学反应分析

Covalent Binding Mechanism

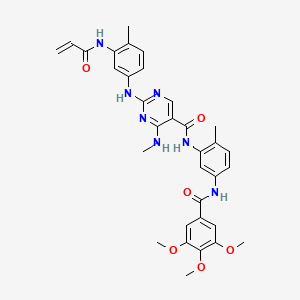

CHMFL-BMX-078 (molecular formula: C₃₃H₃₅N₇O₆) contains an acrylamide moiety that facilitates covalent bond formation with Cys496 in the DFG-out inactive conformation of BMX kinase . This irreversible interaction occurs via a Michael addition reaction , where the cysteine’s thiol group nucleophilically attacks the β-carbon of the acrylamide group .

Structural Determinants of Reactivity

The compound’s reactivity is governed by its unique chemical structure:

-

Acrylamide warhead : Enables covalent modification of Cys496 .

-

Pyrimidine-carboxamide core : Facilitates hydrogen bonding with BMX’s hinge region (Lys445 and Glu447) .

-

Trimethoxybenzamide group : Occupies the hydrophobic back pocket, stabilizing the DFG-out conformation .

Key structural regions :

-

Hinge-binding domain : Forms hydrogen bonds critical for initial non-covalent recognition.

-

Deep-pocket anchor : Ensures proper alignment for covalent bond formation .

Kinase Selectivity and Off-Target Effects

This compound exhibits high selectivity due to:

-

Cys496 specificity : Rare cysteine residue in BMX’s αD-1 helix .

-

Conformational dependence : Binds only to the inactive (non-phosphorylated) kinase .

| Kinase | Inhibition (IC₅₀) | Cysteine Position | Reactivity |

|---|---|---|---|

| BMX | 11 nM | Cys496 (αD-1) | Covalent inhibition |

| BTK | >440 nM | Cys481 | No significant binding |

| JAK3 | >10 µM | Cys909 | Non-reactive |

Functional Consequences of Covalent Modification

-

Suppression of AKT signaling : this compound disrupts BMX-mediated AKT activation, reversing drug resistance in melanoma .

-

Synergy with vemurafenib : Combined treatment reduces viability of resistant A375R melanoma cells (synergistic effect) .

-

In vivo efficacy : Enhances vemurafenib activity in xenograft models without additive toxicity .

Comparative Analysis with Other BMX Inhibitors

Stability and Reactivity in Solution

-

Decomposition : No hazardous reactions reported under standard conditions .

-

Metabolic stability : Not extensively characterized, but in vitro assays show sustained target engagement .

This compound’s covalent reactivity with BMX’s Cys496 underpins its therapeutic potential in overcoming kinase inhibitor resistance. Its design merges irreversible covalent targeting with conformational selectivity, offering a template for developing next-generation kinase inhibitors .

科学研究应用

Cancer Treatment Applications

Melanoma Resistance Reversal

One of the most notable applications of CHMFL-BMX-078 is in reversing vemurafenib resistance in melanoma. A study demonstrated that this compound significantly suppressed proliferation and induced cell cycle arrest in vemurafenib-resistant melanoma cell lines (A375R). The mechanism involves the suppression of the AKT signaling pathway, which is critical for cell survival and proliferation .

- Case Study : In xenograft models using A375R cells, co-treatment with vemurafenib and this compound enhanced the efficacy of vemurafenib without increasing toxicity, indicating a synergistic effect that could be beneficial for patients with resistant melanoma .

Table 1: Efficacy of this compound in Melanoma Treatment

| Treatment Combination | Effect on Cell Viability | Mechanism |

|---|---|---|

| Vemurafenib + this compound | Significant reduction | AKT pathway suppression |

| Vemurafenib alone | Limited effectiveness | Resistance due to AKT activation |

Selectivity and Potency

This compound has been characterized as a highly selective BMX kinase inhibitor with an IC50 value of 11 nM. Its design incorporates irreversible binding to the cysteine 496 residue in the inactive conformation of BMX, which contributes to its specificity against other kinases .

- Research Findings : KINOMEscan evaluations revealed that it exhibits at least 40-fold selectivity over Bruton's tyrosine kinase (BTK), highlighting its potential for targeted therapy with minimal off-target effects .

Potential in Other Cancers

Beyond melanoma, this compound's inhibition of BMX may have implications for other solid tumors. Research indicates that BMX is involved in the progression of various cancers, including glioma and breast cancer. Preliminary studies suggest that this compound could also enhance the sensitivity of these cancer types to existing therapies .

Mechanistic Insights

The detailed mechanism by which this compound exerts its effects involves:

作用机制

相似化合物的比较

CHMFL-BMX-078 在其作为 II 型不可逆 BMX 激酶抑制剂的高效性和选择性方面是独一无二的。 它对 BTK 激酶表现出至少 40 倍的选择性,并且对 468 种激酶/突变体具有高选择性特征 。 类似的化合物包括其他 BMX 激酶抑制剂,例如 BMX-IN-1 和 BMX-IN-2,它们也靶向 BMX 激酶,但它们的效力、选择性和作用机制可能有所不同 。 This compound 因其不可逆结合和高选择性而脱颖而出,使其成为研究 BMX 介导的信号通路和开发靶向疗法的宝贵工具 .

生物活性

CHMFL-BMX-078 is a potent and selective inhibitor of the BMX (Bone Marrow X kinase), a member of the TEC family of non-receptor tyrosine kinases. This compound has garnered attention due to its potential therapeutic applications, particularly in overcoming drug resistance in various cancers, including melanoma and acute myeloid leukemia (AML). This article discusses the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future cancer therapies.

This compound functions primarily as a type II irreversible inhibitor that covalently binds to the cysteine residue at position 496 in the inactive conformation of BMX. This binding prevents BMX from adopting its active form, thereby inhibiting its kinase activity. The compound exhibits an IC50 value of 11 nM , indicating high potency against BMX and a selectivity profile that demonstrates at least 40-fold selectivity over BTK kinase .

The inhibition of BMX by this compound has been shown to impact several downstream signaling pathways, particularly the AKT signaling pathway. In studies involving melanoma cells resistant to vemurafenib, co-treatment with this compound not only suppressed cell proliferation but also induced cell cycle arrest. This effect was associated with the restoration of sensitivity to vemurafenib, suggesting that this compound may reverse drug resistance by modulating critical signaling pathways .

Melanoma

In a study focusing on vemurafenib-resistant melanoma cell lines (A375R), this compound demonstrated significant anti-proliferative effects. When combined with vemurafenib, it synergistically reduced cell viability and restored sensitivity to treatment. The underlying mechanism involved suppression of the AKT pathway, as evidenced by experiments showing that activation of AKT could attenuate the anti-proliferative effects of the combination therapy .

Table 1: Efficacy of this compound in Melanoma Models

| Treatment | Cell Viability Reduction (%) | Mechanism |

|---|---|---|

| This compound Alone | 40% | AKT pathway inhibition |

| Vemurafenib Alone | 30% | ERK pathway activation |

| Combination Therapy | 70% | Synergistic effect on AKT |

Acute Myeloid Leukemia (AML)

In AML models, particularly those with FLT3 mutations, this compound has shown promise in overcoming resistance to gilteritinib. The compound's ability to dephosphorylate BMX without degrading it has been linked to enhanced gilteritinib activity and modulation of the tumor microenvironment. This suggests that targeting BMX may represent a novel strategy for restoring sensitivity to targeted therapies in resistant AML cases .

Case Studies

- Melanoma Resistance Study : A study published in Nature demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models derived from A375R cells. The combination therapy not only improved treatment efficacy but also minimized toxicity compared to standard treatments .

- AML Resistance Mechanisms : Research involving primary patient samples treated with gilteritinib showed that BMX inhibition via this compound could restore sensitivity by altering cytokine and chemokine profiles within the tumor microenvironment, thus providing insights into potential combination therapies for AML patients resistant to current treatments .

属性

IUPAC Name |

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURALSVDCFXBAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Chmfl-bmx-078 interact with BMX kinase and what are the downstream effects of this interaction?

A1: this compound functions as a type II irreversible inhibitor of BMX kinase. [] This means it binds to the inactive, DFG-out conformation of BMX and forms a covalent bond with the cysteine 496 residue. [] This irreversible binding prevents BMX from transitioning to its active form, thereby inhibiting its kinase activity. While the full downstream effects of BMX inhibition are still being investigated, it's known to play a role in various cellular processes including proliferation, survival, and migration. Therefore, this compound has the potential to impact these processes by inhibiting BMX. Further research is needed to fully elucidate the detailed mechanism of action and its implications.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for this compound and how modifications to its structure affect its potency and selectivity?

A2: While the provided abstracts do not contain specific details on the SAR studies for this compound, they highlight its design involved combining irreversible and type II inhibitor approaches. [] This suggests that modifications targeting the cysteine 496 interaction and those stabilizing the DFG-out conformation of BMX were likely explored during development. Further investigation into publications related to this compound is recommended to uncover the specific SAR data and understand the impact of structural modifications on its activity, potency, and selectivity profile.

Q3: What is the significance of this compound's selectivity profile, particularly in relation to other kinases like BTK?

A3: this compound exhibits high selectivity for BMX, achieving at least 40-fold selectivity over BTK kinase. [] This is particularly important because both BMX and BTK belong to the TEC family of kinases and share structural similarities. High selectivity minimizes off-target effects on other kinases, potentially leading to a more favorable safety profile and reducing the likelihood of unwanted side effects. This compound's selectivity makes it a valuable pharmacological tool for dissecting BMX-mediated signaling pathways and exploring its therapeutic potential in various diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。